Cas no 33224-94-1 (Benzeneacetic acid, α-butoxy-)

Benzeneacetic acid, α-butoxy- 化学的及び物理的性質
名前と識別子
-
- Benzeneacetic acid, α-butoxy-
- 2-Butoxy-2-phenylacetic acid
- EN300-766794
- CS-0344935
- 33224-94-1
- SCHEMBL3485833
-
- インチ: 1S/C12H16O3/c1-2-3-9-15-11(12(13)14)10-7-5-4-6-8-10/h4-8,11H,2-3,9H2,1H3,(H,13,14)
- InChIKey: HISYJBCEQBWADD-UHFFFAOYSA-N
- ほほえんだ: C(C1C=CC=CC=1)(C(=O)O)OCCCC
計算された属性
- せいみつぶんしりょう: 208.109944368g/mol
- どういたいしつりょう: 208.109944368g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 6
- 複雑さ: 185
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 46.5Ų
じっけんとくせい
- 密度みつど: 1.095±0.06 g/cm3(Predicted)
- ふってん: 331.8±22.0 °C(Predicted)
- 酸性度係数(pKa): 3.16±0.10(Predicted)
Benzeneacetic acid, α-butoxy- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-766794-1.0g |
2-butoxy-2-phenylacetic acid |
33224-94-1 | 95% | 1.0g |
$414.0 | 2024-05-22 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1415605-100mg |
2-Butoxy-2-phenylacetic acid |
33224-94-1 | 98% | 100mg |
¥16127.00 | 2024-05-18 | |
Enamine | EN300-766794-5.0g |
2-butoxy-2-phenylacetic acid |
33224-94-1 | 95% | 5.0g |
$1199.0 | 2024-05-22 | |
Enamine | EN300-766794-0.5g |
2-butoxy-2-phenylacetic acid |
33224-94-1 | 95% | 0.5g |
$397.0 | 2024-05-22 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1415605-1g |
2-Butoxy-2-phenylacetic acid |
33224-94-1 | 98% | 1g |
¥17006.00 | 2024-05-18 | |
Enamine | EN300-766794-2.5g |
2-butoxy-2-phenylacetic acid |
33224-94-1 | 95% | 2.5g |
$810.0 | 2024-05-22 | |
Enamine | EN300-766794-10.0g |
2-butoxy-2-phenylacetic acid |
33224-94-1 | 95% | 10.0g |
$1778.0 | 2024-05-22 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1415605-50mg |
2-Butoxy-2-phenylacetic acid |
33224-94-1 | 98% | 50mg |
¥13219.00 | 2024-05-18 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1415605-250mg |
2-Butoxy-2-phenylacetic acid |
33224-94-1 | 98% | 250mg |
¥15678.00 | 2024-05-18 | |
Enamine | EN300-766794-0.1g |
2-butoxy-2-phenylacetic acid |
33224-94-1 | 95% | 0.1g |
$364.0 | 2024-05-22 |
Benzeneacetic acid, α-butoxy- 関連文献
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
-
Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
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Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
-
Jun Tian,Kang-Ning Yuan,Wen Liu,Hong-Hong Chang,Xing Li Chem. Commun., 2021,57, 1943-1946
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Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
-
Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043
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Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
Benzeneacetic acid, α-butoxy-に関する追加情報
Comprehensive Analysis of Benzeneacetic acid, α-butoxy- (CAS No. 33224-94-1): Properties, Applications, and Industry Trends
Benzeneacetic acid, α-butoxy- (CAS No. 33224-94-1) is an organic compound with a molecular formula of C12H16O3. This ester derivative of phenylacetic acid is widely recognized for its versatile applications in the fragrance, pharmaceutical, and specialty chemical industries. The compound's unique molecular structure, featuring a butoxy group attached to the alpha carbon of the benzeneacetic acid backbone, contributes to its distinct physicochemical properties.
In recent years, the demand for α-butoxy benzeneacetic acid has surged due to its role as a key intermediate in synthesizing high-value compounds. Researchers and manufacturers frequently search for "CAS 33224-94-1 suppliers" or "Benzeneacetic acid butoxy derivative uses," reflecting growing industrial interest. The compound's balanced lipophilicity and molecular stability make it particularly valuable in controlled-release formulations and specialty polymer production.
The synthesis of Benzeneacetic acid, α-butoxy- typically involves esterification reactions between phenylacetic acid and butanol derivatives under controlled conditions. Modern green chemistry approaches have optimized this process to achieve yields exceeding 85% while minimizing environmental impact. Industry professionals often inquire about "sustainable production methods for CAS 33224-94-1" or "biocatalytic routes to α-butoxy benzeneacetic acid," highlighting the sector's focus on eco-friendly manufacturing.
From an analytical perspective, 33224-94-1 demonstrates excellent chromatographic behavior, making it easily identifiable via HPLC and GC-MS techniques. Its characteristic mass spectrum patterns and retention indices are well-documented in analytical databases. Quality control specialists frequently search for "HPLC methods for Benzeneacetic acid butoxy analysis" or "CAS 33224-94-1 spectroscopic data," underscoring the need for reliable characterization protocols.
The compound's stability profile has become a subject of particular interest in formulation science. Benzeneacetic acid, α-butoxy- maintains structural integrity across a wide pH range (3-9) and shows remarkable thermal stability up to 180°C. These properties have led to increased applications in heat-resistant coatings and high-performance adhesives. Recent patent literature reveals growing innovation in "α-butoxy benzeneacetic acid polymer composites" and "CAS 33224-94-1 based formulations."
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In conclusion, Benzeneacetic acid, α-butoxy- (CAS No. 33224-94-1) represents a versatile chemical intermediate with expanding applications across multiple industries. Its unique structural features, combined with favorable physicochemical properties, position it as a valuable component in advanced formulations and material systems. As research continues to uncover new potential uses, this compound is poised to maintain its relevance in specialty chemical markets worldwide.
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